Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-butan-2-yl-4-chloropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMOXIPAILYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of N-Carbobenzoxy (Cbz) Intermediate
Pyrazole-3-carboxylic acid is suspended in methylene chloride or acetonitrile and treated with chloroformate esters (e.g., benzyl chloroformate) in the presence of a nitrogenous base (e.g., triethylamine). This step simultaneously esterifies the carboxyl group and protects the amino group as a Cbz derivative.
Reaction Conditions :
Step 2: Selective Hydrolysis
The Cbz-protected intermediate undergoes hydrolysis in a mixed solvent system (e.g., THF/water) with lithium hydroxide (LiOH) to remove the protecting group. This step yields the free amine while retaining the ethyl ester.
Optimization Insights :
-
Base Strength : Mild bases (LiOH) prevent ester hydrolysis, ensuring >90% selectivity.
-
Solvent Compatibility : THF enhances solubility of intermediates, reducing side-product formation.
Direct Esterification of Pyrazole Carboxylic Acids
Esterification of pre-formed pyrazole carboxylic acids offers a streamlined route. For example, 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylic acid can be esterified using ethanol and thionyl chloride (SOCl₂):
Procedure :
-
The carboxylic acid is dissolved in ethanol.
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SOCl₂ is added dropwise at 0°C, followed by stirring at room temperature.
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The mixture is concentrated, and the product is purified via silica gel chromatography.
Advantages :
Challenges :
-
Byproduct Formation : Excess SOCl₂ can lead to over-chlorination, necessitating strict stoichiometric control.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance efficiency and consistency. Key advancements include:
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Automated Temperature Control : Maintains optimal reaction conditions (70–80°C) across multi-step sequences.
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In-Line Purification : Integrated chromatography systems reduce downtime between synthesis and purification.
Case Study :
A pilot plant achieved 92% yield using a continuous flow system with the following parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 75°C |
| Catalyst Loading | 5 mol% ZnCl₂ |
| Solvent | Ethanol/THF (1:1) |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of prominent methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 95 | High | Moderate |
| Stepwise Synthesis | 85–90 | 98 | Medium | High |
| Direct Esterification | 80–85 | 90 | Low | Low |
Key Findings :
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The stepwise method offers superior purity and selectivity, making it ideal for pharmaceutical applications.
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Cyclocondensation is preferred for industrial-scale production due to shorter reaction times and lower catalyst costs.
Challenges and Mitigation Strategies
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Regioselectivity in Chlorination :
Uncontrolled chlorination can lead to isomers. Using POCl₃ with catalytic dimethylformamide (DMF) enhances C4 selectivity. -
Amino Group Protection :
Cbz groups prevent undesired side reactions but require acidic conditions for removal. Alternative protecting groups (e.g., Boc) enable milder deprotection. -
Ester Hydrolysis :
Strong bases may hydrolyze the ethyl ester. Employing LiOH in THF/water mixtures minimizes this risk .
Chemical Reactions Analysis
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems through cyclization. Key findings include:
-
Pyrazolo[1,5-a]pyrimidine formation : Reactivity at the C-4 and C-5 positions enables intramolecular cyclization with β-keto esters under acidic conditions, yielding fused heterocycles. The 5-amino tautomer is critical for nucleophilic attack, achieving cyclization yields of 68-82% depending on substituents .
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Microwave-assisted synthesis : Reaction with 2-cyanoacetamides under microwave irradiation (80°C, 1 h) in ethanol with NaOH produces triazole derivatives in 56% yield .
Table 1: Cyclization Reaction Conditions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| β-keto esters, HCl/EtOH | Pyrazolo[1,5-a]pyrimidines | 68-82% | |
| 2-cyanoacetamide, NaOH, MW | Triazole-4-carboxamides | 56% |
Substitution Reactions
The chlorine atom at C-4 participates in nucleophilic substitutions:
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Aminolysis : Reacts with primary amines in THF at 60°C to form 4-amino derivatives. Steric hindrance from the sec-butyl group reduces reaction rates compared to analogous methyl-substituted pyrazoles .
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Hydrolysis : Controlled hydrolysis with aqueous NaOH (0.1 M) at 25°C converts the ester group to a carboxylic acid, though competing decomposition occurs at higher temperatures (>40°C) .
Table 2: Substituent Effects on Reactivity
| Position | Reactivity Trend | Key Factor |
|---|---|---|
| C-4 Cl | Moderate electrophilicity | Steric hindrance |
| C-5 NH₂ | High nucleophilicity | Tautomeric equilibrium |
Condensation Reactions
The amino group facilitates Schiff base formation and hydrazone derivatives:
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Aromatic aldehyde condensation : Reacts with substituted benzaldehydes in toluene (120°C, 20 h) using methylbenzenesulfonic acid as a catalyst, yielding hydrazones with 76% efficiency .
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Thiosemicarbazide coupling : Forms pyrazole thiocarboxamides under reflux in ethanol, though trifluoromethyl groups adjacent to the reaction site can hinder aromatization .
Industrial-Scale Modifications
Large-scale synthesis employs optimized protocols:
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Continuous flow reactors : Enhance yield (up to 92%) by maintaining precise temperature control during cyclization steps.
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Automated purification : Chromatography-free methods using acid/base extraction reduce production costs .
Mechanistic Insights
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Tautomerism-driven reactivity : The equilibrium between 3-amino and 5-amino tautomers dictates regioselectivity. The 5-tautomer dominates in polar solvents, favoring C-4 substitutions .
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Side reactions : Strong bases (e.g., NaOH) promote ester hydrolysis, while milder nucleophiles (e.g., DABCO) minimize decomposition .
Stability and Decomposition
-
Thermal degradation : Prolonged heating (>100°C) in protic solvents leads to dechlorination and ester cleavage.
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pH sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis at pH < 3 or pH > 10 .
This compound’s reactivity profile underscores its utility in synthesizing biologically active heterocycles and fine chemicals. Optimal results are achieved using microwave-assisted methods for cyclization and avoiding strongly basic conditions to preserve ester functionality .
Scientific Research Applications
Antimicrobial Activity
Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate has demonstrated promising antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are comparable to standard antibiotics, as summarized in the following table:
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| This compound | 0.015 | Candida parapsilosis |
| Ampicillin | 0.033 | E. coli |
| Fluconazole | 0.020 | C. parapsilosis |
Anti-inflammatory Properties
Research indicates that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions such as arthritis. In vivo studies using carrageenan-induced edema models demonstrated significant efficacy:
| Treatment | Edema Inhibition (%) |
|---|---|
| This compound | 78% |
| Indomethacin | 70% |
Anticancer Potential
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. Specific findings include:
- Inhibition of MDA-MB-231 (breast cancer) cells with an IC50 value of approximately 12 μM.
- Induction of apoptosis markers such as caspase activation in treated cells.
Agrochemicals
The compound serves as an intermediate in the synthesis of herbicides and pesticides, leveraging its biological activity to enhance crop protection strategies. Its unique chemical structure allows for modifications that can lead to more effective agrochemical formulations.
Materials Science
In materials science, this compound is explored as a component in the development of novel polymers and materials with specific properties. Its ability to act as a ligand in metal-catalyzed reactions opens avenues for creating advanced materials with tailored functionalities.
Case Study on Antimicrobial Efficacy
A comparative study highlighted that derivatives of this compound exhibited enhanced activity against multi-drug resistant strains compared to traditional antibiotics, showcasing its potential in overcoming antibiotic resistance.
Case Study on Anti-inflammatory Effects
Patients with chronic inflammatory conditions treated with pyrazole derivatives experienced significant symptom relief and reduction in inflammatory markers, further validating its therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups, such as the amino and chlorine groups, can influence its binding affinity and specificity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Substituent Position Isomerism: Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS 1380351-61-0)
This compound (from ) differs in substituent positions: chloro at position 3 and ester at position 4 . Such positional isomerism significantly alters electronic and steric profiles:
- Electronic Effects: The chlorine at position 3 (adjacent to the amino group) may reduce the basicity of the amino group compared to the target compound’s chlorine at position 3.
- Reactivity : The altered electronic environment may shift regioselectivity in further functionalization reactions.
Halogen-Substituted Analogues: Ethyl 3-Bromo-1H-Pyrazole-4-Carboxylate
Replacing chlorine with bromine introduces:
Alkyl Chain Variations: Ethyl 5-Amino-4-Chloro-1-Methyl-Pyrazole-3-Carboxylate
- Increasing Solubility : Shorter alkyl chains improve polar solvent compatibility.
- Lowering Lipophilicity : Reduced logP values may impact membrane permeability in biological applications.
Data Table: Comparative Properties of Pyrazole Derivatives
Research Findings and Structural Insights
Crystallographic Analysis
Tools like SHELX and Mercury enable precise determination of crystal structures and intermolecular interactions :
- The sec-butyl group in the target compound likely induces disordered packing due to its branched structure, complicating crystallization.
- Chlorine’s position (4 vs. 3) affects hydrogen-bonding networks; for example, a Cl at position 4 may engage in weaker C–H···Cl interactions compared to position 3.
Reactivity Trends
- Amino Group: The amino group at position 5 in the target compound is less sterically hindered than in analogues with bulky substituents at position 1, favoring electrophilic aromatic substitution.
- Ester Hydrolysis : The ester at position 3 may hydrolyze faster than position 4 isomers due to proximity to electron-withdrawing groups.
Pharmaceutical Relevance
- The target compound’s sec-butyl group may improve blood-brain barrier penetration in CNS drug candidates, whereas methyl-substituted analogues are more suited for hydrophilic targets.
Biological Activity
Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.706 g/mol
- CAS Number : 1427024-19-8
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound may modulate the activity of these biological targets through:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular responses.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, compounds with similar pyrazole structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
| Compound | IC50 (μM) | COX Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 54.65 | Reference Standard |
These findings suggest that this compound could be a promising candidate for developing new anti-inflammatory drugs.
Anticancer Activity
This compound has also shown potential in cancer research. Studies indicate that related pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, including breast and liver cancer cells.
Recent evaluations have reported that compounds containing the pyrazole scaffold can inhibit the growth of several cancer types:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | TBD |
| Liver Cancer | HepG2 | TBD |
| Lung Cancer | A549 | TBD |
These results indicate that this compound may possess significant anticancer properties, warranting further investigation.
Antimicrobial Activity
The compound has been explored for its antimicrobial properties as well. Pyrazole derivatives have been known to exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated a strong correlation between structural features and COX inhibition, suggesting that modifications to the pyrazole ring could enhance efficacy.
- Anticancer Screening : In vitro studies conducted on breast and liver cancer cell lines demonstrated that ethyl 5-amino derivatives significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
Q & A
Q. What are the common synthetic routes for Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by selective functionalization. Key steps include:
- Condensation reactions using β-ketoesters and hydrazines to form the pyrazole core.
- Chlorination at the 4-position using POCl₃ or SOCl₂ under controlled conditions to avoid overhalogenation.
- sec-Butyl group introduction via alkylation with 2-bromobutane in the presence of a base (e.g., K₂CO₃) .
- Amino group installation through nitro reduction (e.g., H₂/Pd-C) or direct substitution with ammonia derivatives.
Example Protocol from Literature:
A recent study achieved 51% yield via azide-alkyne cycloaddition, with purification by flash chromatography (cyclohexane/ethyl acetate gradient) and characterization via ¹H/¹³C NMR and HRMS .
Q. How is the compound structurally characterized in crystallographic studies?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
- Crystal growth via slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
- Data collection using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
- Structure refinement using SHELXL for small-molecule refinement, ensuring R-factors < 0.05 .
- Validation with Mercury CSD 2.0 for packing analysis and intermolecular interaction visualization (e.g., hydrogen bonds, π-π stacking) .
Example Data:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R-factor | 0.035 |
| C–C bond length | 1.502 Å (mean) |
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: While toxicity data are limited, general precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency measures: Flush eyes with water for 15 minutes; seek medical attention for ingestion .
Q. Which analytical techniques are critical for assessing purity and identity?
Methodological Answer:
- HPLC: Reverse-phase C18 column (e.g., 95:5 water/acetonitrile) to quantify purity (≥98%).
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., δ 1.37 ppm for ethyl CH₃ ).
- Mass spectrometry: HRMS (e.g., m/z 271.1065 [M⁺]) for molecular formula validation .
Advanced Research Questions
Q. How can computational tools predict intermolecular interactions in crystal structures?
Methodological Answer:
- Mercury CSD’s Materials Module: Identifies hydrogen-bonding motifs and π-π interactions by comparing against the Cambridge Structural Database (CSD).
- SHELXD: Resolves phase problems in twinned crystals via dual-space recycling algorithms .
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to predict reactive sites .
Q. How are structural contradictions resolved between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-validation: Compare NMR chemical shifts with computed values (e.g., Gaussian09) to detect tautomeric discrepancies.
- Temperature-dependent studies: Analyze dynamic effects in NMR (e.g., rotameric equilibria) that may conflict with static crystal structures .
- High-resolution MS: Confirm molecular ions to rule out isobaric impurities .
Q. What strategies optimize regioselectivity during pyrazole functionalization?
Methodological Answer:
- Directing groups: Use electron-withdrawing substituents (e.g., esters) to guide electrophilic substitution at the 4-position.
- Metal catalysis: Pd-mediated cross-coupling for C–N bond formation at the 5-position .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on chloro intermediates .
Q. How does the compound’s structure influence biological activity?
Methodological Answer:
Q. What advanced techniques address low crystallinity in X-ray studies?
Methodological Answer:
Q. How are reaction intermediates monitored in real-time?
Methodological Answer:
- In situ FTIR: Track carbonyl stretches (1700–1750 cm⁻¹) during ester hydrolysis .
- LC-MS: Identify transient species (e.g., nitro intermediates) with 2-minute sampling intervals.
- PAT (Process Analytical Technology): Use ReactIR™ for kinetic profiling of azide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
